![molecular formula C14H23NO4 B2990720 7-(叔丁氧羰基)-7-氮杂螺[3.5]壬烷-6-羧酸 CAS No. 2241139-38-6](/img/structure/B2990720.png)

7-(叔丁氧羰基)-7-氮杂螺[3.5]壬烷-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

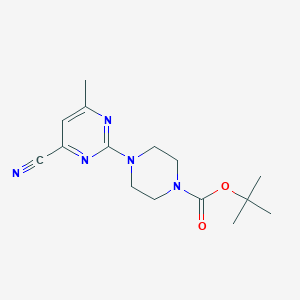

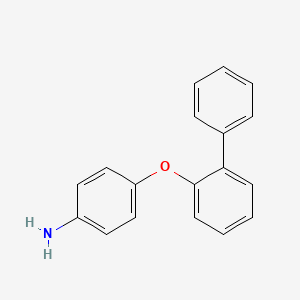

“7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid” is a chemical compound with the molecular weight of 269.34 . It is also known as “6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid” and has the InChI code "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)" .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)" . This indicates that the compound has 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.科学研究应用

构象分析和肽合成

研究了与7-(叔丁氧羰基)-7-氮杂螺[3.5]壬烷-6-羧酸有关的衍生物的合成和构象分析,以了解其在肽合成中的潜力。这些衍生物充当Pro-Leu和Gly-Leu二肽的受限替代物,提供了对它们用于模拟肽结构的效用的见解。核磁共振实验和分子建模表明,这些化合物可以充当γ-转角或扭曲的II型β-转角模拟物,表明它们与肽构象和功能研究的相关性(Fernandez等人,2002)。

用于Boc保护基团引入的新型试剂

对7-(叔丁氧羰基)-7-氮杂螺[3.5]壬烷-6-羧酸的衍生物的研究导致了用于向胺引入Boc(叔丁氧羰基)保护基团的新型试剂的开发。新型试剂叔丁基(2,4-二氧代-3-氮杂螺[5,5]十一烷-3-基)碳酸酯(Boc-OASUD)表现出高效的N-Boc-氨基酸形成而不会发生外消旋,为传统方法提供了一种稳定且稳定的替代方法(Rao等人,2017)。

立体选择性合成和药物发现

该化合物及其相关结构已涉及立体选择性合成方法,为新型药物发现支架的开发做出了贡献。例如,已经设计出将相关的螺环化合物转化为抗肿瘤化合物的有价值中间体的有效合成方法,突出了这些螺环结构在药物化学中的重要性(Shklyaruck,2015)。

螺环支架在肽模拟物中的利用

探索与7-(叔丁氧羰基)-7-氮杂螺[3.5]壬烷-6-羧酸类似的螺环支架用于肽模拟物的合成,强调了它们在创建受限肽类似物中的效用。这些支架为解决基于肽的药物发现中的挑战提供了新方法,例如增强稳定性和生物利用度(Chalyk等人,2017)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

生化分析

Biochemical Properties

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly as a building block in peptide synthesis. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions often involves the formation of transient covalent intermediates, which are crucial for the catalytic activity of these enzymes .

Cellular Effects

The effects of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid over time are critical factors in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid vary with dosage. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, toxic effects such as liver and kidney damage have been reported. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes significant .

Metabolic Pathways

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by amino acid transporters and distributed within tissues based on its affinity for certain binding proteins. This distribution affects its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid is crucial for its activity. This compound is often directed to specific cellular compartments, such as the cytoplasm or mitochondria, by targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

属性

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)9-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHHUGXGWSONME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC2)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990646.png)

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)

![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)